(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate
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Overview
Description
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C18H18F3IO4S and a molecular weight of 514.3 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-acetylphenyl)iodonium salts with mesityl iodide in the presence of trifluoromethanesulfonic acid . The reaction is carried out under inert atmosphere and at room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodonium salts.
Reduction: Reduction reactions can convert the iodonium group to a less oxidized state.
Substitution: The compound can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate involves the interaction of the iodonium group with molecular targets. The iodonium group can act as an electrophile, facilitating reactions with nucleophiles and other reactive species . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other iodonium compounds such as:
(4-Acetylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but without the mesityl group.
Mesityl iodonium trifluoromethanesulfonate: Similar in structure but without the acetylphenyl group.
The uniqueness of this compound lies in its combination of both acetylphenyl and mesityl groups, which can influence its reactivity and applications .
Biological Activity
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is a specialized compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an iodonium moiety, which enhances its electrophilic properties, making it a useful reagent in various chemical reactions. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₁₅F₃O₃S
- IUPAC Name : this compound
- CAS Number : 787-69-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Electrophilic Activation : The iodonium ion acts as a strong electrophile, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to the generation of ROS, which can affect cell signaling pathways and promote apoptosis in certain contexts .
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer (MCF-7 Cells) : The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent cytotoxic effects .
2. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial therapies .
Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against breast cancer .
Study 2: Antimicrobial Activity Against Bacterial Strains
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 15 |
These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, supporting its potential use in clinical settings.
Properties
Molecular Formula |
C18H18F3IO4S |
---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
(4-acetylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C17H18IO.CHF3O3S/c1-11-9-12(2)17(13(3)10-11)18-16-7-5-15(6-8-16)14(4)19;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZBIIIXYZYTWRMA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(=O)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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